1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one
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Overview
Description
1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one is a heterocyclic organic compound with the molecular formula C9H13NO It is a derivative of isoquinoline, characterized by a partially saturated ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one can be synthesized through several methods. One common approach involves the reduction of isoquinoline derivatives. For example, catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon can yield this compound. Another method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Alkylated or acylated isoquinoline derivatives.
Scientific Research Applications
1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, less saturated and with different chemical properties.
Tetrahydroisoquinoline: A partially saturated derivative with different reactivity and applications.
Decahydroisoquinoline: A fully saturated derivative with distinct chemical behavior.
Uniqueness
1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one is unique due to its specific degree of saturation and the presence of a ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C9H13NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-2,7-8H,3-6H2,(H,10,11) |
InChI Key |
VKJDPKSHGXEIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1CC(=O)NC2 |
Origin of Product |
United States |
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